4-Benzoyl-2,6-dibromo-1,3-phenylene bis(6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate)
CAS No.: 71241-63-9
Cat. No.: VC17053114
Molecular Formula: C33H16Br2N4O9S2
Molecular Weight: 836.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71241-63-9 |
|---|---|
| Molecular Formula | C33H16Br2N4O9S2 |
| Molecular Weight | 836.4 g/mol |
| IUPAC Name | 5-[6-benzoyl-2,4-dibromo-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate |
| Standard InChI | InChI=1S/C33H16Br2N4O9S2/c34-23-16-22(29(40)17-6-2-1-3-7-17)32(47-49(43,44)26-10-4-8-20-18(26)12-14-24(38-36)30(20)41)28(35)33(23)48-50(45,46)27-11-5-9-21-19(27)13-15-25(39-37)31(21)42/h1-16H |
| Standard InChI Key | ZTSPFZUUDRPSLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)Br)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)Br |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure centers on a 1,3-phenylene ring substituted at the 4-position with a benzoyl group () and at the 2- and 6-positions with bromine atoms. Each phenolic oxygen is esterified with a 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate group . The diazo () groups impart photoreactivity, while the sulphonate () moieties enhance solubility in polar solvents.
IUPAC Nomenclature
The systematic IUPAC name, 5-[6-benzoyl-2,4-dibromo-3-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxyphenoxy]sulfonyl-2-diazonionaphthalen-1-olate, reflects the substitution pattern and oxidation states of the constituent groups . The canonical SMILES string,
\text{C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)Br)OS(=O)(=O)C5=CC=CC6=C5C=CC(=C6[O-])[N+]#N)Br}, provides a linear representation of the molecule’s connectivity.
Synthesis and Stability Considerations
Stability Profile
The presence of diazo groups () renders the compound light-sensitive, necessitating storage in amber containers under inert atmospheres. Hydrolytic stability is moderate, with the sulphonate esters susceptible to cleavage under strongly acidic or basic conditions .
Physicochemical Properties
Spectral Characteristics
Key spectroscopic data inferred from structural analogs include:
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UV-Vis: Strong absorption in the 250–400 nm range due to conjugated naphthalene and benzoyl chromophores.
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IR: Stretching vibrations at (C=O), (S=O), and (N≡N).
Solubility and Partitioning
The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but is readily soluble in dimethyl sulfoxide (DMSO) and acetonitrile . The calculated logP (octanol-water partition coefficient) of approximately 2.1 suggests moderate lipophilicity, influenced by the sulphonate groups’ polar nature .
Analytical Methods and Chromatographic Behavior
Reverse-Phase HPLC Analysis
The compound has been successfully separated using a Newcrom R1 column (4.6 x 150 mm, 5 µm) with a mobile phase comprising acetonitrile, water, and 0.1% phosphoric acid . For mass spectrometry compatibility, phosphoric acid is replaced with 0.1% formic acid, enhancing ionization efficiency in electrospray ionization (ESI) modes .
Optimized Chromatographic Conditions
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) |
| Additive | 0.1% H3PO4 or 0.1% HCOOH (for MS) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.2 minutes |
| Theoretical Plates | >10,000 |
This method is scalable for preparative isolation of impurities, achieving baseline resolution () .
Mass Spectrometric Fragmentation
In ESI-MS, the molecular ion at 835.2 undergoes characteristic fragmentation:
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Loss of () from sulphonate groups.
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Cleavage of the diazo group (), yielding fragments at 678.1 and 512.0.
Applications in Research and Industry
Pharmaceutical Research
The compound’s diazo functionality makes it a candidate for photoaffinity labeling studies, where UV irradiation generates reactive nitrenes capable of forming covalent bonds with biological targets. This application is particularly relevant in proteomics and enzyme inhibition assays.
Material Science
Potential uses include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume